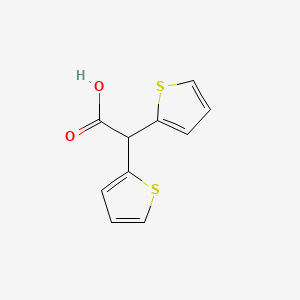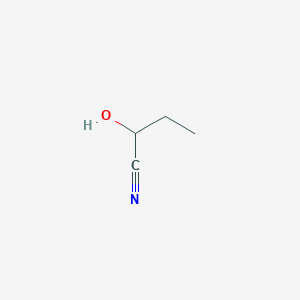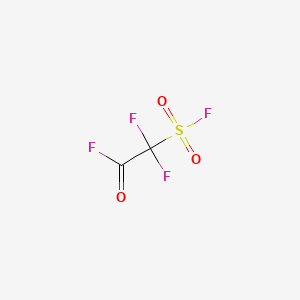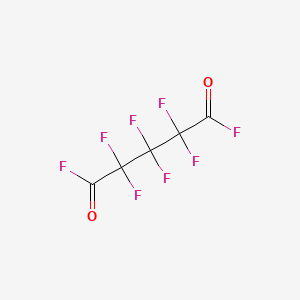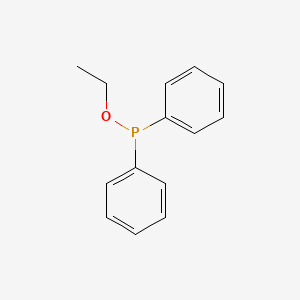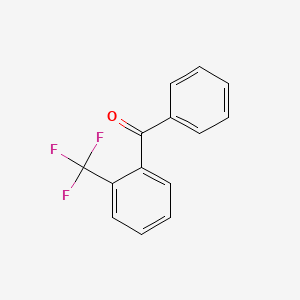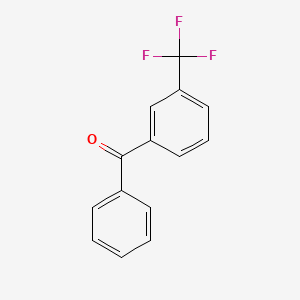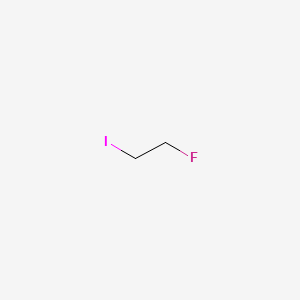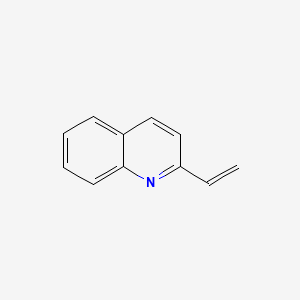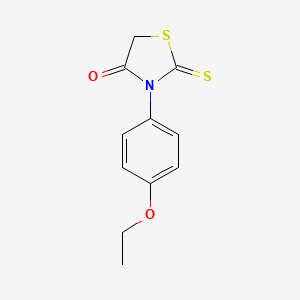
Rodanina, 3-(p-etoxi fenil)-
Descripción general
Descripción
Rhodanine, 3-(p-ethoxyphenyl)- is a useful research compound. Its molecular formula is C11H11NO2S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
The exact mass of the compound Rhodanine, 3-(p-ethoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Rhodanine, 3-(p-ethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-(p-ethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Importancia Biológica
La rodanina es una molécula heterocíclica de cinco miembros que contiene un núcleo de tiazol con un grupo tioxo en el segundo carbono y un grupo carbonilo en el cuarto carbono . Los derivados de rodanina han llamado la atención de los investigadores debido a su amplia gama de actividades farmacológicas .
Química Medicinal
Los derivados de rodanina son una parte importante de la química medicinal sintética. Ofrecen un alto grado de variedad estructural y han demostrado ser ampliamente útiles como agentes terapéuticos . Desempeñan un papel importante en los procesos biológicos y están muy extendidos como productos naturales .
Propiedades Anticancerígenas
Las rodaninas, como subtipos de tiazolidin-4-onas, muestran un amplio espectro de actividad biológica, incluidas propiedades anticancerígenas . Se discutió la relación estructura-actividad de los derivados de rodanina, así como algunos de los objetivos moleculares .
Actividad Antimicrobiana
Los derivados de rodanina se utilizan como agentes antimicrobianos . Se ha encontrado que son efectivos contra una variedad de cepas microbianas.
Actividad Antiviral
Los derivados de rodanina también se han estudiado por sus propiedades antivirales . Han mostrado potencial en la inhibición de la replicación de ciertos virus.
Actividad Antiinflamatoria
Los derivados de rodanina se han estudiado por sus propiedades antiinflamatorias . Han mostrado potencial en la reducción de la inflamación en varios modelos de enfermedades.
Actividad Antidiabética
Los derivados de rodanina se han estudiado por sus propiedades antidiabéticas . Han mostrado potencial en el manejo de los niveles de glucosa en sangre.
Aplicaciones Biomédicas
La rodanina es un compuesto orgánico heterocíclico que se ha investigado por sus posibles aplicaciones biomédicas, particularmente en el descubrimiento de fármacos . Los derivados de rodanina se han examinado como opciones de medicamentos para numerosas enfermedades, que incluyen cáncer, inflamación y enfermedades infecciosas .
Mecanismo De Acción
Target of Action
Rhodanine, 3-(p-ethoxyphenyl)-, is a derivative of rhodanine, a five-membered heterocyclic molecule . The primary targets of this compound are proteins that contain nucleophilic residues . These proteins play a crucial role in various biological processes, including enzymatic activity and cell signaling .
Mode of Action
The compound interacts with its targets through a process known as Michael addition . This involves the addition of a nucleophile, in this case, the protein residues, to the exocyclic double bond of the rhodanine ring . This interaction results in changes to the protein’s function, which can have various downstream effects .
Biochemical Pathways
Rhodanine derivatives, including Rhodanine, 3-(p-ethoxyphenyl)-, have been found to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity . This inhibition can affect various biochemical pathways, particularly those involved in cell migration and invasion .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents such as acetone, chloroform, and ethanol. These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of PRL-3 enzymatic activity by Rhodanine, 3-(p-ethoxyphenyl)- can result in the suppression of cell migration and invasion . This makes the compound potentially useful in the treatment of conditions characterized by abnormal cell migration and invasion, such as cancer .
Action Environment
The action of Rhodanine, 3-(p-ethoxyphenyl)- can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents suggests that its action may be enhanced in lipid-rich environments.
Safety and Hazards
Rhodanine is classified as having acute toxicity - Category 4, Oral, and causes serious eye damage, Category 1 . It is harmful if swallowed and causes serious eye damage . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
Rhodanine derivatives have grabbed the attention of researchers because of their broad range of pharmacological activities . They have been found to have significant activity against various vancomycin-resistant and methicillin-resistant Staphylococcus aureus strains . These findings suggest that certain rhodanine compounds may have potential use for the treatment of several multidrug-resistant Gram-positive bacterial infections .
Análisis Bioquímico
Biochemical Properties
Rhodanine, 3-(p-ethoxyphenyl)-, plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of Rhodanine, 3-(p-ethoxyphenyl)-, is with enzymes involved in metabolic pathways. For instance, it has been shown to inhibit aldose reductase, an enzyme that plays a key role in the polyol pathway of glucose metabolism . This inhibition can help in managing complications related to diabetes. Additionally, Rhodanine, 3-(p-ethoxyphenyl)-, interacts with various proteins through non-specific binding, which can modulate their activity and affect cellular processes .
Cellular Effects
Rhodanine, 3-(p-ethoxyphenyl)-, exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Rhodanine, 3-(p-ethoxyphenyl)-, can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation and apoptosis . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Rhodanine, 3-(p-ethoxyphenyl)-, involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, Rhodanine, 3-(p-ethoxyphenyl)-, inhibits aldose reductase by binding to its active site, preventing the conversion of glucose to sorbitol . Additionally, Rhodanine, 3-(p-ethoxyphenyl)-, can interact with DNA and RNA, leading to changes in gene expression and affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rhodanine, 3-(p-ethoxyphenyl)-, can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to Rhodanine, 3-(p-ethoxyphenyl)-, has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Rhodanine, 3-(p-ethoxyphenyl)-, vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing complications related to diabetes by inhibiting aldose reductase . At high doses, Rhodanine, 3-(p-ethoxyphenyl)-, can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Rhodanine, 3-(p-ethoxyphenyl)-, is involved in several metabolic pathways, primarily through its interaction with enzymes. It inhibits aldose reductase in the polyol pathway, thereby reducing the conversion of glucose to sorbitol . This inhibition can help manage hyperglycemia-related complications. Additionally, Rhodanine, 3-(p-ethoxyphenyl)-, can affect other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Rhodanine, 3-(p-ethoxyphenyl)-, within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, Rhodanine, 3-(p-ethoxyphenyl)-, can bind to specific proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
Rhodanine, 3-(p-ethoxyphenyl)-, exhibits specific subcellular localization, which can influence its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The subcellular localization of Rhodanine, 3-(p-ethoxyphenyl)-, is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-16-11(12)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDUMUCIBCSUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178106 | |
| Record name | Rhodanine, 3-(p-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23517-71-7 | |
| Record name | 3-(p-Ethoxyphenyl)-rhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC160629 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rhodanine, 3-(p-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(P-ETHOXYPHENYL)-RHODANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H706SW97GE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


